

Peonidin 3-rutinoside: A Comprehensive Technical Dossier

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Peonidin 3-rutinoside**, a naturally occurring anthocyanin. The document covers its fundamental chemical properties, natural abundance, detailed experimental protocols for its analysis, and current understanding of its biological activities and associated signaling pathways.

Core Chemical and Physical Data

Peonidin 3-rutinoside is a water-soluble pigment belonging to the flavonoid family, responsible for the vibrant red and purple hues in numerous plants. Structurally, it comprises a peonidin aglycone linked to a rutinoside sugar moiety.

Identifier	Value	Reference
Chemical Name	Peonidin 3-O-rutinoside	[1]
Synonyms	LMPK12010237	[2]
CAS Number	27539-32-8 (Chloride form)	[3][4][5]
Molecular Formula	C ₂₈ H ₃₃ O ₁₅ (Cation)	[1]
C ₂₈ H ₃₃ ClO ₁₅ (Chloride salt)	[4][6]	
Molecular Weight	609.55 g/mol (Cation)	[1][7]
645.01 g/mol (Chloride salt)	[4][6]	
Polyphenol Class	Flavonoids	[1]
Polyphenol Sub-class	Anthocyanins	[1]

Natural Occurrence and Abundance

Peonidin 3-rutinoside is distributed across a variety of fruits, with notable concentrations in berries and stone fruits. Its abundance is subject to variations based on cultivar, environmental conditions, and ripeness at harvest.[1] Recently, colored potato varieties, particularly purple-fleshed *Solanum tuberosum* L., have been identified as a novel and significant source.

Natural Source	Genus/Species	Abundance (mg/100g Fresh Weight)	Reference
European Plum	Prunus domestica	4.85	[1]
Sweet Cherry	Prunus avium	0.60 - 27.50	[1]
Strawberry	Fragaria × ananassa	7.6	[1]
Blackcurrant	Ribes nigrum	0.000 - 1.280	[1]
Gooseberry	Ribes uva-crispa	0.00 - 0.06	[1]
Purple Potato	Solanum tuberosum L.	Yields depend on cultivar and extraction efficiency	[3]

Biological Activity and Signaling Pathways

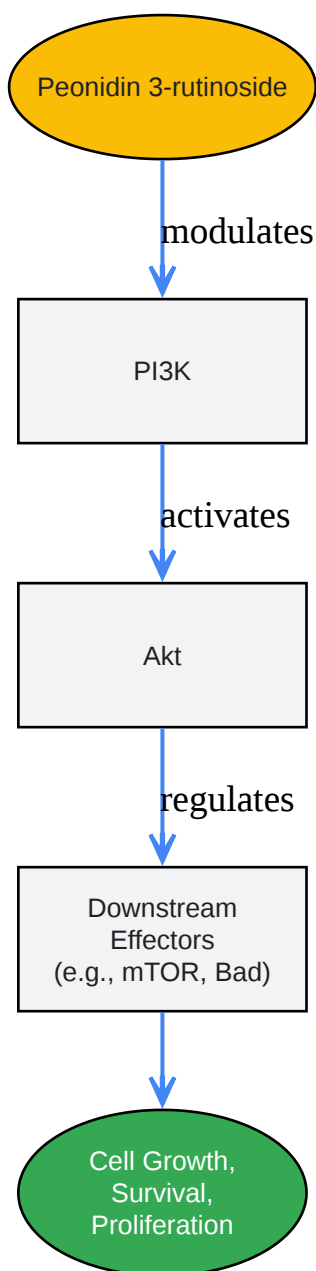
Emerging research highlights the therapeutic potential of **Peonidin 3-rutinoside**, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1][3] While direct studies on **Peonidin 3-rutinoside** are ongoing, research on structurally similar anthocyanins provides significant insights into its mechanisms of action.

Signaling Pathway Modulation:

- **PI3K/Akt Pathway:** Like other flavonoids, **Peonidin 3-rutinoside** is hypothesized to modulate the PI3K/Akt signaling pathway, which is integral to regulating cell growth, proliferation, and survival.[1][3] Its influence on this pathway may involve affecting the activity of PI3K and the subsequent phosphorylation of Akt, which in turn regulates downstream proteins involved in apoptosis and cell cycle progression.[3]
- **MAPK Pathway:** **Peonidin 3-rutinoside** is believed to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This may involve influencing upstream kinases, thereby affecting the activation of key inflammatory mediators like JNK and p38.[3] Studies on the related compound, peonidin 3-glucoside, have shown it can inhibit lung cancer metastasis by attenuating the phosphorylation of ERK1/2, a member of the MAPK family.[5]

- CaMKII Pathway: Research on delphinidin 3-rutinoside, an anthocyanin with a similar structure, has shown it can stimulate glucagon-like peptide-1 (GLP-1) secretion through the Ca²⁺/Calmodulin-Dependent Kinase II (CaMKII) pathway in murine gut cells.[1] This suggests a potential mechanism for **Peonidin 3-rutinoside** in metabolic regulation.

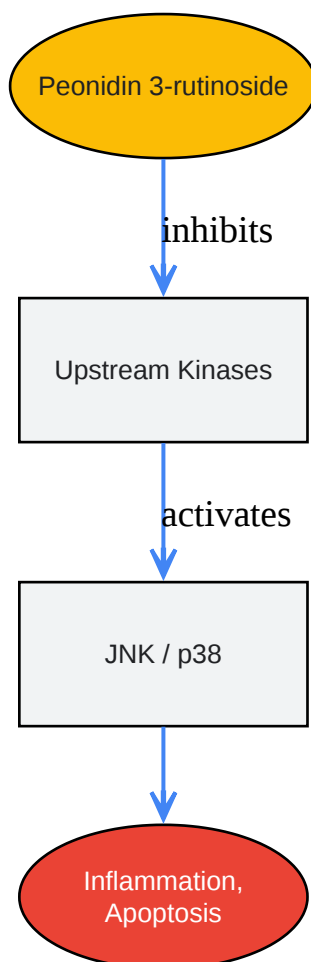
Diagram 1: Putative Modulation of the PI3K/Akt Pathway



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Caption: Putative modulation of the PI3K/Akt signaling pathway by **Peonidin 3-rutinoside**.^[1]
^[3]

Diagram 2: Postulated Influence on the MAPK Pathway



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Caption: Postulated influence of **Peonidin 3-rutinoside** on the MAPK signaling pathway.^[3]^[5]

Experimental Protocols

The following section details standardized methodologies for the extraction, quantification, and biological assessment of **Peonidin 3-rutinoside**.

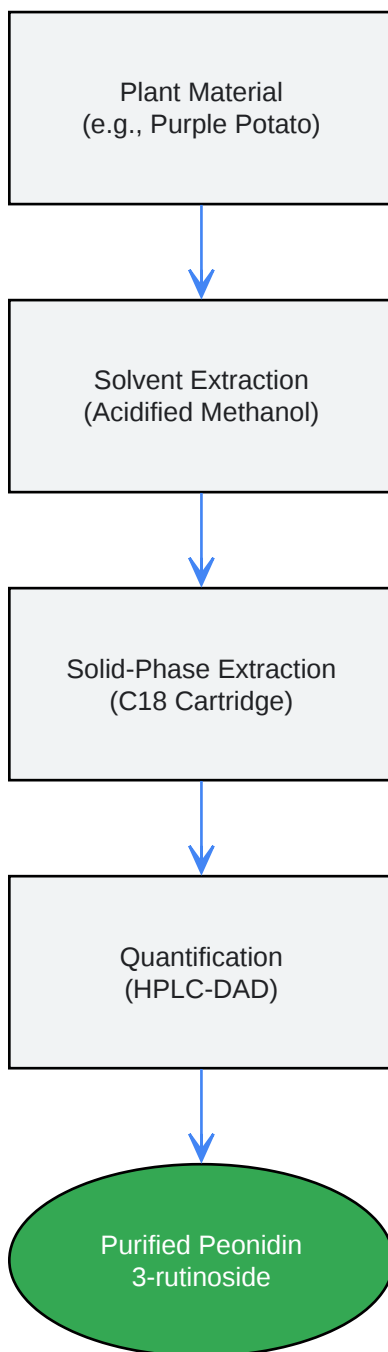
4.1. Extraction and Purification from Plant Material

This protocol outlines a general procedure for isolating **Peonidin 3-rutinoside** from plant sources, such as purple potatoes or berries.^{[1][3]}

- Materials and Reagents:
 - Lyophilized and powdered plant material
 - Methanol (HPLC grade)
 - Formic acid or Hydrochloric acid
 - Deionized water
 - Solid-Phase Extraction (SPE) C18 cartridges
- Procedure:
 - Extraction: Macerate the powdered plant material in an acidified methanol/water solution (e.g., 80:20 v/v methanol:water with 0.1% HCl). Sonication can be used to enhance extraction efficiency.
 - Clarification: Centrifuge the mixture to pellet solid debris. Collect the supernatant.
 - Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator.
 - SPE Purification:
 - Condition a C18 SPE cartridge with methanol, followed by acidified water.
 - Load the aqueous crude extract onto the cartridge.
 - Wash the cartridge with acidified water to remove sugars and other highly polar impurities.
 - Elute the anthocyanin fraction, including **Peonidin 3-rutinoside**, with acidified methanol.

- Final Preparation: Evaporate the solvent to yield a purified anthocyanin extract, which can be used for analysis or further purification by preparative HPLC.

Diagram 3: General Workflow for Extraction and Analysis



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Caption: General workflow for **Peonidin 3-rutinoside** analysis from natural sources.[1]

4.2. Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the accurate quantification of **Peonidin 3-rutinoside**.^[1]

- Instrumentation and Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient elution using two solvents is typical.
 - Solvent A: Acidified water (e.g., 5% formic acid in water).
 - Solvent B: Acetonitrile or methanol.
 - Detection: The DAD should be set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.
 - Quantification: Generate a calibration curve using a certified standard of **Peonidin 3-rutinoside** at multiple concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

4.3. In Vitro Antioxidant Capacity Assays

The antioxidant potential of **Peonidin 3-rutinoside** can be evaluated using several common assays. Data for the closely related Peonidin 3-glucoside is often used as a reference.

Assay	Compound	Result	Unit	Reference
FRAP	Peonidin 3-glucoside	0.9 - 5.2	μmol of Trolox equivalents/μmol	[2]
ORAC	Peonidin 3-glucoside	5.92 ± 0.52	μmol TE/μmol	[2]

- DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
 - Prepare a 0.1 mM solution of DPPH in methanol.

- Add various concentrations of the **Peonidin 3-rutinoside** sample to the wells of a 96-well microplate.
- Add the DPPH solution to each well and incubate in the dark.
- Measure the decrease in absorbance at approximately 517 nm. A lower absorbance indicates higher radical scavenging activity.[4]
- FRAP (Ferric Reducing Antioxidant Power) Assay:
 - Prepare the FRAP reagent by mixing TPTZ solution, FeCl_3 solution, and acetate buffer. Warm the reagent to 37°C.
 - Add 20 μL of the sample or standard (Trolox) to the wells of a 96-well plate.
 - Add 180 μL of the pre-warmed FRAP reagent to each well.
 - Incubate at 37°C for 4-30 minutes.
 - Measure the absorbance at 593 nm. The increase in absorbance correlates with the reducing power of the sample.[2]

Conclusion

Peonidin 3-rutinoside stands out as a bioactive compound with considerable potential for applications in the pharmaceutical and nutraceutical sectors. Its well-documented antioxidant and anti-inflammatory properties, coupled with its modulatory effects on key cellular signaling pathways like PI3K/Akt and MAPK, underscore its therapeutic promise. The identification of abundant natural sources and the establishment of robust analytical protocols are critical for advancing research and development. Future investigations should focus on further elucidating the specific molecular targets of **Peonidin 3-rutinoside** and validating its efficacy in preclinical and clinical models to fully harness its health benefits.

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